molecular formula C13H21N3O B5341225 1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol

1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol

Katalognummer B5341225
Molekulargewicht: 235.33 g/mol
InChI-Schlüssel: CNNLILMJUSFWRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol, also known as CYC065, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This molecule has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

The mechanism of action of 1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol involves the inhibition of CDK2, which is a key regulator of cell cycle progression. CDK2 is involved in the transition of cells from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound induces cell cycle arrest and promotes apoptosis in cancer cells. In addition to CDK2, this compound also inhibits other CDKs, such as CDK9 and CDK12, which are involved in transcriptional regulation and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various preclinical models. It induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed in normal cells or tissues. However, further studies are needed to evaluate the long-term safety and efficacy of this compound in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol in lab experiments include its high potency and selectivity for CDK2 inhibition, its favorable safety profile in preclinical studies, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential off-target effects on other CDKs, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the development of 1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol. One potential direction is to evaluate its efficacy in combination with other anticancer agents, such as chemotherapy or immunotherapy. Another potential direction is to explore its potential as a radiosensitizer, which can enhance the efficacy of radiation therapy in cancer treatment. In addition, further studies are needed to evaluate the long-term safety and efficacy of this compound in clinical trials, and to identify biomarkers that can predict its response in cancer patients.

Synthesemethoden

The synthesis of 1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol involves several steps, including the preparation of starting materials, the synthesis of intermediate compounds, and the final coupling reaction. The starting materials for this compound synthesis are commercially available and can be obtained from various chemical suppliers. The intermediate compounds are synthesized using standard organic chemistry techniques, such as reaction of amines with aldehydes or ketones. The final coupling reaction involves the reaction of the intermediate compounds with the appropriate reagents to form the final product. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.

Wissenschaftliche Forschungsanwendungen

1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of various types of cancer cells. It has been shown to be effective against both solid tumors and hematological malignancies. This compound is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is a key regulator of cell cycle progression. By inhibiting CDK2, this compound induces cell cycle arrest and promotes apoptosis in cancer cells.

Eigenschaften

IUPAC Name

1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-11(17)8-14-13-15-9(2)7-12(16-13)10-5-4-6-10/h7,10-11,17H,3-6,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNLILMJUSFWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=NC(=CC(=N1)C2CCC2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.